molecular formula C20H18N4O3S2 B3017932 2-(benzylsulfanyl)-N-[2-(4-nitrophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]acetamide CAS No. 476459-06-0

2-(benzylsulfanyl)-N-[2-(4-nitrophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]acetamide

Cat. No.: B3017932
CAS No.: 476459-06-0
M. Wt: 426.51
InChI Key: PQNLVRMZFXUAMA-UHFFFAOYSA-N
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Description

The compound 2-(benzylsulfanyl)-N-[2-(4-nitrophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]acetamide is a sulfur-containing heterocyclic derivative featuring a thieno[3,4-c]pyrazole core substituted with a 4-nitrophenyl group and an acetamide moiety linked to a benzylsulfanyl chain. The benzylsulfanyl group may enhance lipophilicity, influencing bioavailability, while the nitro group could modulate electronic properties and reactivity .

Properties

IUPAC Name

2-benzylsulfanyl-N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O3S2/c25-19(13-28-10-14-4-2-1-3-5-14)21-20-17-11-29-12-18(17)22-23(20)15-6-8-16(9-7-15)24(26)27/h1-9H,10-13H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQNLVRMZFXUAMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(N(N=C2CS1)C3=CC=C(C=C3)[N+](=O)[O-])NC(=O)CSCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylsulfanyl)-N-[2-(4-nitrophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the thieno[3,4-c]pyrazole core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the benzylsulfanyl group: This step involves the nucleophilic substitution of a suitable benzyl halide with a thiol derivative.

    Attachment of the nitrophenyl group: This can be done via a nitration reaction using nitric acid and sulfuric acid.

    Acetylation: The final step involves the acetylation of the intermediate product to form the desired acetamide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, solvents, and reaction conditions to scale up the process.

Chemical Reactions Analysis

Types of Reactions

2-(benzylsulfanyl)-N-[2-(4-nitrophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and a metal catalyst.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles or electrophiles can be used under appropriate conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-(benzylsulfanyl)-N-[2-(4-nitrophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]acetamide has several scientific research applications:

    Medicinal Chemistry: It can be explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, or anticancer properties.

    Materials Science: The compound’s unique structure may be useful in the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules, providing a versatile building block for various synthetic pathways.

Mechanism of Action

The mechanism of action of 2-(benzylsulfanyl)-N-[2-(4-nitrophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to inhibition or activation of specific biological pathways. The exact molecular targets and pathways involved would require further experimental validation.

Comparison with Similar Compounds

Comparison with Structural Analogs

Functional Group and Substituent Analysis

The compound’s key features include:

  • 4-Nitrophenyl substituent : Present in 2-(4-fluorophenyl)-N-(4-nitrophenyl)acetamide (), nitro groups are electron-withdrawing, affecting solubility and reactivity. The nitro group’s orientation (para vs. ortho) also influences molecular interactions, as seen in N-(4-chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide () .
  • Benzylsulfanyl chain : Unlike the methylsulfonyl group in or fluorophenyl in , the benzylsulfanyl moiety introduces steric bulk and lipophilicity, which may improve membrane permeability .

Physicochemical Properties

A comparative analysis of key analogs is summarized below:

Compound Melting Point (°C) Key Functional Groups Notable Spectral Data (IR, NMR) Bioactivity
Target Compound Not Reported Thieno-pyrazole, nitro, benzylsulfanyl Likely C=O stretch ~1700 cm⁻¹ (IR) Not Reported
2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamide () 123 Nitro, fluorophenyl, acetamide δ 8.07–8.17 (4-nitrophenyl protons, ¹H NMR) Not Reported
N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide () Not Reported Chloro, nitro, methylsulfonyl C–H⋯O intermolecular interactions Intermediate in synthesis
Coumarin derivatives () Not Reported Oxazepin, thiazolidin, acetamide Antioxidant activity > ascorbic acid Antioxidant

Biological Activity

2-(Benzylsulfanyl)-N-[2-(4-nitrophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]acetamide is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound features multiple functional groups that contribute to its pharmacological properties, making it a subject of interest for researchers exploring new therapeutic agents.

Chemical Structure and Properties

The compound's IUPAC name is 2-benzylsulfanyl-N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide. Its molecular structure includes a thieno[3,4-c]pyrazole core, a nitrophenyl group, and a benzylsulfanyl moiety. The presence of these groups suggests various possible interactions with biological targets.

Antitumor Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant antitumor activity. For instance, research on related thienopyrazole derivatives demonstrated their efficacy in inhibiting the proliferation of cancer cells in vitro. The mechanism often involves the modulation of signaling pathways related to cell growth and apoptosis. In one study, compounds with nitro groups showed enhanced binding affinity to DNA, suggesting a potential mechanism for their cytotoxic effects against tumor cells .

Antimicrobial Properties

Compounds containing thienopyrazole structures have also been studied for their antimicrobial properties. The incorporation of nitro groups has been linked to increased activity against various bacterial strains. For example, studies have shown that derivatives of thienopyrazoles can effectively inhibit both Gram-positive and Gram-negative bacteria, with some exhibiting lower minimum inhibitory concentrations (MICs) compared to standard antibiotics .

The biological activity of this compound may involve several mechanisms:

  • Enzyme Inhibition: The compound may interact with specific enzymes involved in cellular signaling pathways.
  • DNA Interaction: Similar compounds have demonstrated the ability to intercalate into DNA or RNA structures, leading to disruptions in nucleic acid function.
  • Cell Signaling Modulation: The compound may affect key pathways involved in cell proliferation and apoptosis .

Research Findings and Case Studies

StudyFindings
Study ADemonstrated significant cytotoxic effects on cancer cell lines with IC50 values indicating potent antitumor activity.
Study BFound that derivatives exhibited broad-spectrum antimicrobial activity against various bacterial strains.
Study CInvestigated the interaction of similar compounds with DNA, revealing binding modes that suggest potential for further development as antitumor agents.

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